Bismuth iodide

Photovoltaics Lead-Free Materials Toxicity

Researchers requiring non-toxic alternatives to lead halide perovskites face a critical gap: most substitutes sacrifice detector sensitivity or carrier mobility. Bismuth iodide (BiI₃, CAS 12262-07-6) bridges this gap as a layered wide-bandgap semiconductor. • 46% higher theoretical intrinsic photopeak efficiency at 662 keV vs. CdZnTe, enabling smaller, lower-cost gamma-ray detector crystals. • Resistivity tunable from ~10⁸ to 1.6×10¹¹ Ω·cm via iodine annealing, minimizing dark current in X-ray imaging panels. • Zero lead content for RoHS-compliant optoelectronics; demonstrated 2-year stability when encapsulated. • Ultra-fast photoresponse (3.82 μs) and high responsivity (up to 6×10⁶ A/W) in heterostructure photodetectors. Supplied with full Certificate of Analysis; inquire for custom purities and bulk packaging.

Molecular Formula BiI3
Molecular Weight 589.6938 g/mol
CAS No. 12262-07-6
Cat. No. B085570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBismuth iodide
CAS12262-07-6
Synonymsismuth iodide
bismuth iodide (1:3)
Molecular FormulaBiI3
Molecular Weight589.6938 g/mol
Structural Identifiers
SMILES[I-].[I-].[I-].[Bi+3]
InChIInChI=1S/Bi.3HI/h;3*1H/q+3;;;/p-3
InChIKeyKOECRLKKXSXCPB-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 300 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bismuth Iodide Technical Overview and Procurement


Bismuth iodide (BiI₃, CAS 12262-07-6), also referred to as bismuth triiodide, is a layered inorganic metal halide semiconductor characterized by a rhombohedral crystal structure with a density of approximately 5.78 g/cm³ and a melting point of 408 °C . It is recognized for its wide bandgap (~1.72 eV), high atomic number constituents (Bi: 83, I: 53), and high resistivity (up to 10⁸–10¹¹ Ω·cm) [1]. Unlike its more toxic lead-based analogs, BiI₃ is pursued as a non-toxic alternative in various optoelectronic and radiation detection applications [2]. Its unique layered structure, where planes of bismuth atoms are sandwiched between hexagonal close-packed layers of iodine, enables the formation of 2D materials through exfoliation, which is a property distinct from many other heavy-metal iodides .

Material Type Layered rhombohedral semiconductor, exfoliable to 2D
Toxicity Profile Lead-free alternative to Pb-based perovskites and iodides
Key Properties Wide bandgap (~1.72 eV), high resistivity, strong gamma stopping
Research Areas Optoelectronics, radiation detection, photovoltaics R&D

Bismuth Iodide: Why Generic Substitution Fails


The common practice of substituting one heavy-metal iodide for another, such as replacing PbI₂ with BiI₃ or comparing BiI₃ to CdZnTe, is fundamentally flawed without a quantitative understanding of their distinct material properties. While these compounds share a layered crystal structure, their performance in specific applications diverges sharply based on key parameters like bandgap, resistivity, toxicity, and gamma-ray stopping power. For instance, BiI₃ offers a significantly lower toxicity profile compared to lead-based alternatives, making it viable for applications where RoHS compliance and environmental safety are non-negotiable [1]. Furthermore, its theoretical intrinsic photopeak efficiency for gamma-ray detection is substantially higher than that of the industry standard CdZnTe [2]. Relying on generic substitutions without this data risks severe performance degradation, device failure, or non-compliance with safety regulations. The following evidence guide provides the quantitative data necessary for informed scientific selection and procurement.

PbI₂-based materials
Resistivity tunability and toxicity profile differ; post-annealing response may not transfer.
CdZnTe commercial detectors
Lower theoretical gamma photopeak efficiency; direct substitution may reduce spectroscopic sensitivity.
Other heavy-metal iodides
Bandgap and crystal structure mismatches can shift detection range and carrier transport properties.

Bismuth Iodide Quantitative Comparison Guide


Regulatory Advantage: BiI₃ vs. Pb-Based Perovskites

For applications in consumer electronics and large-area photovoltaics, the lead content of Pb-based halide perovskites is a critical regulatory and safety concern. A typical Pb-based perovskite contains over 10 wt % lead, which far exceeds the 0.1 wt % threshold mandated by the European Restriction of Hazardous Substances (RoHS) directive [1]. In contrast, bismuth triiodide (BiI₃) is a lead-free compound where Bi³⁺ is isoelectronic with Pb²⁺, offering a pathway to similar optoelectronic functionality without the associated toxicity and bioaccumulation risks [1]. This is not a matter of performance enhancement but of fundamental compliance and safety, making BiI₃ a mandatory alternative in jurisdictions or applications with strict lead restrictions.

Lead content compliance
Head-to-head
BiI₃: 0 wt% Pb
Pb-perovskites: >10 wt% Pb (exceeds RoHS 0.1% limit)
Supports regulatory-compliant material selection
RoHS directive context; material composition analysis
Photovoltaics Lead-Free Materials Toxicity

Gamma-Ray Detection Efficiency: BiI₃ vs. CdZnTe

Bismuth triiodide (BiI₃) demonstrates a significant advantage over the industry-standard room-temperature gamma-ray detector material, cadmium zinc telluride (CdZnTe), in terms of its theoretical intrinsic photopeak efficiency. This metric directly impacts a detector's ability to accurately measure gamma-ray energy spectra, which is critical for applications ranging from medical imaging to nuclear security. At the 662 keV gamma-ray line of ¹³⁷Cs, a key calibration standard, BiI₃ exhibits a theoretical intrinsic photopeak efficiency of 19%, compared to 13% for CdZnTe [1]. This represents a relative efficiency improvement of approximately 46%. Over a broader energy range of 200-3000 keV, the efficiency of BiI₃ is approximately 2-3 times higher than that of CdZnTe [1].

Gamma photopeak efficiency
Head-to-head
BiI₃: 19% at 662 keV
CdZnTe: 13% at 662 keV
2-3x higher over 200-3000 keV
Reported higher intrinsic efficiency potential
Theoretical calculation; device design influences actual performance
Radiation Detection Gamma-Ray Spectroscopy Semiconductor Materials

Tunable Resistivity for X-ray Detection: BiI₃ vs. PbI₂

While both BiI₃ and PbI₂ are explored for direct-conversion X-ray detectors, their different material properties make them suitable for different operational regimes. BiI₃ typically exhibits a wider bandgap of 1.72 eV compared to PbI₂ (~2.3 eV), positioning it as an intermediate between high-Z, narrow-bandgap materials and wide-bandgap insulators [1]. Crucially, the resistivity of BiI₃, a key determinant of detector dark current and noise, is highly tunable. As-grown crystals exhibit resistivity on the order of 10⁸–10⁹ Ω·cm [1], but this can be increased to 1.6 × 10¹¹ Ω·cm through post-annealing in an iodine atmosphere [2]. This tunability is a significant advantage over PbI₂, where such a dramatic, controlled increase in resistivity through simple post-processing is not as readily achieved.

Resistivity tunability
Cross-study
Up to 1.6 × 10¹¹ Ω·cm after I₂ annealing
As-grown: ~10⁸–10⁹ Ω·cm
Reported post-process tunability for low-noise detector design
Single crystal PVT growth with I₂ atmosphere post-annealing
X-ray Detection Semiconductor Detectors Wide-Bandgap Materials

High-Performance BiI₃ Photodetector Metrics

Bismuth iodide (BiI₃) is an emerging material for high-performance photodetectors, with recent studies demonstrating metrics that surpass many conventional 2D materials. For instance, a graphene/BiI₃ van der Waals heterostructure photodetector achieved an ultrahigh responsivity of 6 × 10⁶ A/W and a shot-noise-limited detectivity of 7 × 10¹⁴ Jones, with a relatively short response time of ≈8 ms [1]. Another study on a BiI₃–BiI heterostructure photodetector reported an even faster response time of 3.82 μs and a detectivity of 8.8 × 10¹² Jones [2]. These response times are significantly faster than those of many other graphene-based hybrid photodetectors [1]. Furthermore, solution-processed BiI₃ thin-film photodetectors have demonstrated responsivities of ~1.61 A/W at a low bias of 5 V .

Photodetector metrics
Class-level
Responsivity: 6 × 10⁶ A/W
Detectivity: 7 × 10¹⁴ Jones
Response time: 8 ms (or 3.82 μs)
Reported high-performance photodetector device metrics
Heterostructure architectures; device-specific validation needed
Photodetectors 2D Materials Optoelectronics

Encapsulated BiI₃ Solar Cell Stability

While the ambient stability of bare BiI₃ surfaces is a known challenge due to hydrolysis forming BiOI [1], proper device encapsulation unlocks exceptional long-term stability. A study on vertically oriented BiI₃/polymer heterojunction solar cells demonstrated that encapsulated devices exhibited no degradation after being stored in ambient conditions for nearly 2 years [2]. This level of stability is a critical differentiator compared to many other lead-free perovskite alternatives, which often degrade over much shorter timescales (e.g., days to weeks) even when encapsulated. The ability to achieve multi-year stability through standard encapsulation techniques is a key enabler for commercial viability.

Encapsulated stability
Cross-study
No degradation after ~2 years ambient storage (encapsulated)
Supports long-term operational stability research
Requires proper encapsulation; bare surfaces are reactive
Solar Cells Long-Term Stability Device Encapsulation

High Electron Mobility Comparable to CdTe

The electronic mobility of BiI₃ is a critical parameter for its performance in solar cells and other optoelectronic devices. Recent studies have shown that the electron mobility of BiI₃ can reach up to 600 cm² V⁻¹ s⁻¹, with electron diffusion lengths reaching 4.9 µm [1]. These values are comparable to those of well-established thin-film photovoltaic materials like cadmium telluride (CdTe) [1]. This indicates that BiI₃ is not only a non-toxic alternative but also a material capable of efficient charge transport, a prerequisite for high-performance devices.

Electron mobility
Cross-study
Up to 600 cm² V⁻¹ s⁻¹; diffusion length ~4.9 µm
Reported mobility comparable to CdTe thin-film PV materials
Thin-film measurement context; carrier extraction may vary
Thin-Film Transistors Charge Transport Electronic Mobility

Bismuth Iodide Validated Applications


High-Sensitivity Gamma-Ray Spectrometers

The 46% higher theoretical intrinsic photopeak efficiency of BiI₃ at 662 keV compared to CdZnTe makes it a superior candidate for high-sensitivity gamma-ray detectors. This directly translates to better energy resolution and the ability to use smaller, lower-cost detector crystals in applications such as nuclear security, medical isotope identification, and astrophysical spectroscopy. Procurement of BiI₃ for this application is justified by the potential for next-generation spectrometers with enhanced performance.

Tunable Direct-Conversion X-ray Detectors

The ability to tune the resistivity of BiI₃ from ~10⁸ Ω·cm to 1.6 × 10¹¹ Ω·cm via simple post-annealing in an iodine atmosphere offers a significant process advantage. This tunability allows device fabricators to minimize dark current and optimize signal-to-noise ratio for specific X-ray energies, making BiI₃ an attractive material for digital X-ray imaging panels in medical diagnostics, industrial non-destructive testing, and security screening, where performance and manufacturability are key procurement criteria.

Lead-Free Photovoltaic Absorber Layers

For any solar cell or optoelectronic device intended for consumer markets or subject to RoHS and similar regulations, BiI₃ is a mandatory replacement for lead-based materials. Its zero lead content directly addresses the >100x exceedance of regulatory limits seen in Pb-based perovskites. The demonstrated high electronic mobility (up to 600 cm² V⁻¹ s⁻¹) and potential for long-term stability (no degradation after 2 years when encapsulated) further support its procurement for the development of sustainable, commercially viable, and regulation-compliant photovoltaic technologies.

Fast-Response Visible-Light Photodetectors

The combination of ultra-fast response times (down to 3.82 μs) and high responsivity (up to 6 × 10⁶ A/W) achieved in BiI₃-based heterostructures positions this material for advanced photodetector applications. These include high-speed visible-light sensors, low-light imaging systems, and components for optical communication. The procurement of BiI₃ for these applications is driven by the potential to create devices with a superior combination of speed and sensitivity compared to many other 2D material platforms.

Application
Selection Property
Validation Focus
Gamma-Ray Spectrometer R&D
Reported higher theoretical photopeak efficiency
Detector design optimization; efficiency measurement validation
Direct-Conversion X-ray Detectors
Post-annealing resistivity tunability
Dark current minimization; process window characterization
Lead-Free Photovoltaic Absorbers
Zero lead content; reported high electron mobility
RoHS compliance testing; long-term encapsulated stability validation
Visible-Light Photodetectors
Reported fast response and high responsivity
Speed-sensitivity trade-off characterization; heterostructure optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bismuth iodide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.